Tetrabromorhodamine 123 bromide
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Overview
Description
Tetrabromorhodamine 123 bromide is a chemical compound known for its ability to generate singlet oxygen in mitochondrial membranes. It has a molecular formula of C21H13Br5N2O3 and a molecular weight of 740.86 g/mol . This compound is particularly toxic to carcinoma cells and is used in various scientific research applications, including photodynamic therapy and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrabromorhodamine 123 bromide involves the bromination of rhodamine 123. The reaction typically takes place in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the rhodamine molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography .
Types of Reactions:
Substitution: The compound can participate in substitution reactions where bromine atoms are replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Light exposure and oxygen are common reagents for oxidation reactions involving this compound.
Substitution: Reagents such as nucleophiles can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Tetrabromorhodamine 123 bromide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Tetrabromorhodamine 123 bromide involves the generation of singlet oxygen upon light activation. This singlet oxygen is highly reactive and can cause oxidative damage to cellular components, particularly in the mitochondria . The compound targets mitochondrial membranes, leading to the disruption of mitochondrial function and induction of apoptosis in carcinoma cells .
Comparison with Similar Compounds
Rhodamine 123: A parent compound of Tetrabromorhodamine 123 bromide, used as a mitochondrial dye.
Tetramethylrhodamine methyl ester: Another rhodamine derivative used for similar applications.
Uniqueness: this compound is unique due to its high quantum yield for singlet oxygen generation and its selective toxicity to carcinoma cells. This makes it particularly useful in photodynamic therapy and cancer research .
Properties
Molecular Formula |
C21H13Br5N2O3 |
---|---|
Molecular Weight |
740.9 g/mol |
IUPAC Name |
[6-amino-2,4,5,7-tetrabromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;bromide |
InChI |
InChI=1S/C21H12Br4N2O3.BrH/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,27H2,1H3;1H |
InChI Key |
BGYAEVNNTNEWSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=C(C(=[NH2+])C(=C3OC4=C(C(=C(C=C24)Br)N)Br)Br)Br.[Br-] |
Origin of Product |
United States |
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